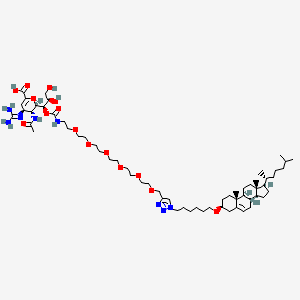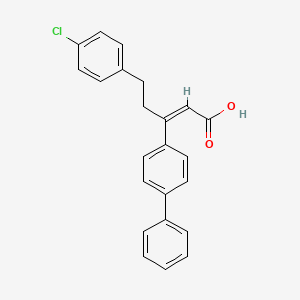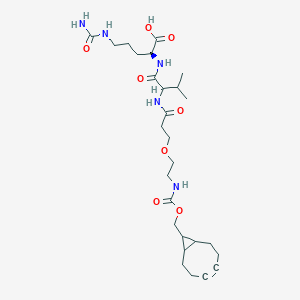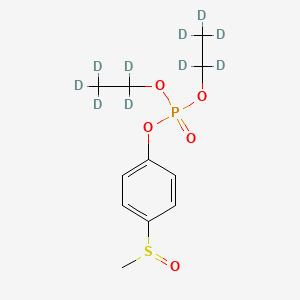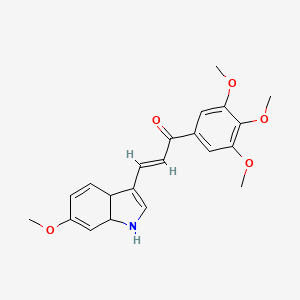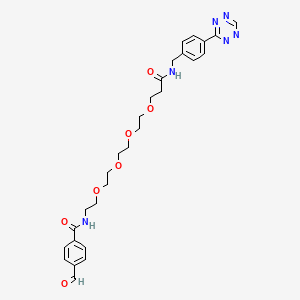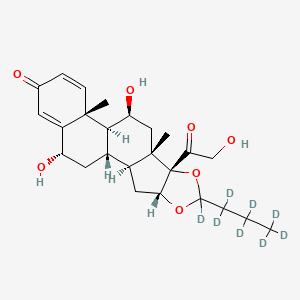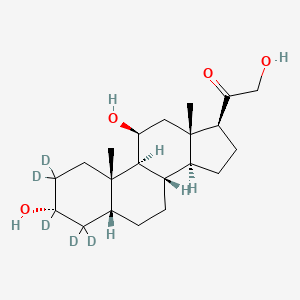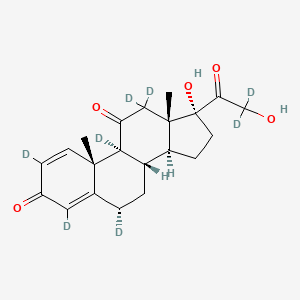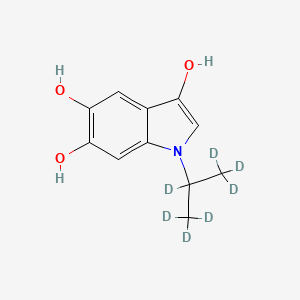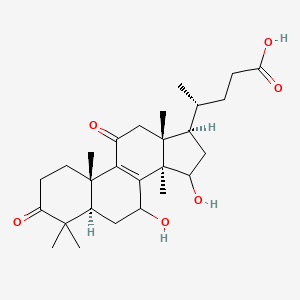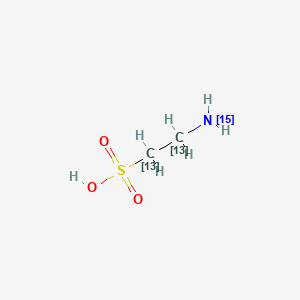
Taurine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taurine-13C2,15N, also known as 2-Aminoethanesulfonic acid-13C2,15N, is a stable isotope-labeled compound of taurine. Taurine is a sulfur-containing amino acid and an organic osmolyte involved in cell volume regulation. It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration .
准备方法
Synthetic Routes and Reaction Conditions
Taurine-13C2,15N is synthesized by incorporating stable heavy isotopes of carbon (13C) and nitrogen (15N) into the taurine molecule. The synthetic route involves the use of isotope-labeled precursors in a controlled environment to ensure the incorporation of the isotopes at specific positions within the taurine molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotope-labeled starting materials. The process includes multiple steps of purification and quality control to achieve high purity and isotopic enrichment. The compound is then packaged and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
Taurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Taurine can be oxidized to form taurine chloramine, which has antimicrobial properties.
Reduction: Reduction reactions involving taurine are less common but can occur under specific conditions.
Substitution: Taurine can participate in substitution reactions, particularly in the formation of bile salts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hypochlorous acid for oxidation reactions. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include taurine chloramine from oxidation reactions and various bile salts from substitution reactions .
科学研究应用
Taurine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of taurine metabolism.
Biology: Investigated for its role in cell volume regulation and its effects on intracellular calcium concentration.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, neuroprotection, and as an antioxidant.
Industry: Utilized in the production of isotope-labeled compounds for research and development purposes
作用机制
Taurine-13C2,15N exerts its effects through several mechanisms:
Cell Volume Regulation: Acts as an organic osmolyte to regulate cell volume.
Calcium Modulation: Modulates intracellular free calcium concentration, which is crucial for various cellular functions.
Bile Salt Formation: Provides a substrate for the formation of bile salts, aiding in digestion and absorption of fats.
相似化合物的比较
Similar Compounds
Taurine: The non-labeled version of Taurine-13C2,15N, widely found in animal tissues and involved in similar biological processes.
Cysteine: Another sulfur-containing amino acid that serves as a precursor to taurine.
Hypotaurine: An intermediate in the biosynthesis of taurine from cysteine.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of taurine is essential .
属性
分子式 |
C2H7NO3S |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
2-(15N)azanyl(1,2-13C2)ethanesulfonic acid |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1,3+1 |
InChI 键 |
XOAAWQZATWQOTB-VMIGTVKRSA-N |
手性 SMILES |
[13CH2]([13CH2]S(=O)(=O)O)[15NH2] |
规范 SMILES |
C(CS(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


